molecular formula C10H16O5Ti B080904 Titanium(IV) oxyacetylacetonate CAS No. 14024-64-7

Titanium(IV) oxyacetylacetonate

Cat. No. B080904
CAS RN: 14024-64-7
M. Wt: 264.10 g/mol
InChI Key: ADVORQMAWLEPOI-SUKNRPLKSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Titanium(IV) oxyacetylacetonate, also known as TiOAc, is a coordination compound of titanium with acac ligands. It is used in various scientific research applications, such as in organic synthesis and as a catalyst in organic reactions. It is also used in the production of pharmaceuticals and in the manufacture of plastics, rubber, and other materials. TiOAc is a valuable tool in the research and development of new materials and products.

Scientific Research Applications

Photocatalysis and Medicine

Titanium(IV) oxyacetylacetonate is extensively utilized for its photocatalytic properties, which has led to a wide array of applications, particularly in the field of medicine. For instance, Titanium Dioxide (TiO2) nanoparticles, which are closely associated with this compound, are increasingly significant due to their potential use in novel medical therapies. Their ability to produce reactive oxygen species (ROS) after UV light illumination is leveraged in photodynamic therapy (PDT) for treating various conditions, ranging from psoriasis to cancer. These nanoparticles can also be employed as photosensitizers for inactivating antibiotic-resistant bacteria and for cancer treatment. Moreover, various organic compounds can be grafted onto TiO2 nanoparticles, leading to hybrid materials that offer enhanced light absorption, potentially revolutionizing targeted therapy in medicine (Ziental et al., 2020).

Material Synthesis

The thermal co-decomposition of aluminium(III) acetylacetonate and this compound has been examined, showcasing its potential for forming composite materials. The process results in an amorphous Ti, Al, C, and O-containing phase, which can develop crystalline alumina and titanium monoxide upon annealing at high temperatures. This suggests its applicability in creating advanced materials with potential uses in various industries (Kovářík et al., 2016).

Photonic Devices and Catalysis

This compound has been identified as a promising candidate for use in smart photonic devices, sensors, and catalysis due to its photochemical properties. The photochromic behavior of certain titanium(IV) compounds under specific conditions, especially under nitrogen and alcohol adsorption, is particularly noteworthy. This behavior, coupled with the formation of stable mixed-valence titanium-oxo compounds, makes it a very promising material for advanced applications in these fields (Dan-Hardi et al., 2009).

Electrochemical Applications

This compound has shown potential in electrochemical applications, particularly in the formation of Ti/TiO2/PbO2 dimensionally stable anodes. The modification of the surface of a Ti/TiO2 substrate can lead to the formation of new structures with interesting electrochemical properties, which can be used as efficient electrode materials. This opens up avenues for its use in various electrochemical systems and applications (Devilliers & Mahé, 2010).

Safety and Hazards

Titanium(IV) oxyacetylacetonate is moderately toxic by the intraperitoneal route . It is a questionable carcinogen with experimental tumorigenic data . When heated to decomposition, it emits acrid smoke and irritating fumes . It is harmful if swallowed, in contact with skin, and if inhaled . It may cause respiratory irritation, serious eye irritation, and skin irritation . It is suspected of causing cancer .

Mechanism of Action

Target of Action

Titanium(IV) oxyacetylacetonate, also known as TiO(acac)2, is a compound that primarily targets organic synthesis reactions and resin crosslinking . It acts as a catalyst in these reactions, accelerating the rate at which they occur without being consumed in the process .

Mode of Action

The compound interacts with its targets by participating in the reaction process. As a catalyst, it lowers the activation energy required for the reaction to proceed, thereby speeding up the reaction rate . The exact nature of these interactions and the resulting changes depend on the specific reactions in which the compound is involved.

Biochemical Pathways

This compound affects various biochemical pathways, particularly those involved in organic synthesis and resin crosslinking . The downstream effects of these pathways can vary widely, depending on the specific reactions and the roles of the other reactants involved.

Result of Action

The molecular and cellular effects of this compound’s action are primarily seen in the acceleration of the reactions it catalyzes. By lowering the activation energy required for these reactions, it enables them to proceed more quickly and efficiently .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the temperature and pH of the reaction environment, the presence of other reactants, and the specific conditions under which the reactions are carried out .

properties

{ "Design of the Synthesis Pathway": "The synthesis of Titanium(IV) oxyacetylacetonate can be achieved through a reaction between titanium(IV) isopropoxide and acetylacetone in the presence of an organic solvent.", "Starting Materials": ["Titanium(IV) isopropoxide", "Acetylacetone", "Organic solvent (such as toluene or benzene)"], "Reaction": [ "1. Add titanium(IV) isopropoxide to the organic solvent in a reaction flask.", "2. Heat the mixture to reflux temperature.", "3. Slowly add acetylacetone to the reaction flask while stirring the mixture.", "4. Continue heating and stirring the mixture for several hours.", "5. Cool the reaction mixture to room temperature.", "6. Collect the precipitated Titanium(IV) oxyacetylacetonate by filtration.", "7. Wash the product with a suitable solvent (such as ethanol or diethyl ether) to remove any impurities.", "8. Dry the product under vacuum to obtain pure Titanium(IV) oxyacetylacetonate." ] }

CAS RN

14024-64-7

Molecular Formula

C10H16O5Ti

Molecular Weight

264.10 g/mol

IUPAC Name

(Z)-4-hydroxypent-3-en-2-one;oxotitanium

InChI

InChI=1S/2C5H8O2.O.Ti/c2*1-4(6)3-5(2)7;;/h2*3,6H,1-2H3;;/b2*4-3-;;

InChI Key

ADVORQMAWLEPOI-SUKNRPLKSA-N

Isomeric SMILES

C/C(=C/C(=O)C)/O.C/C(=C/C(=O)C)/O.O=[Ti]

SMILES

CC(=CC(=O)C)O.CC(=CC(=O)C)O.O=[Ti]

Canonical SMILES

CC(=CC(=O)C)O.CC(=CC(=O)C)O.O=[Ti]

Other CAS RN

14024-64-7

physical_description

Light orange powder;  [Acros Organics MSDS]

Pictograms

Irritant; Health Hazard

Related CAS

51866-75-2

Origin of Product

United States

Q & A

Q1: What makes Titanium(IV) oxyacetylacetonate suitable for sensing applications?

A1: this compound demonstrates utility as a sensitive reagent for detecting trace amounts of hydrogen peroxide (H2O2). When incorporated into a Nafion coating on an optical fiber probe, it reacts with H2O2, producing a product that absorbs light at a specific wavelength (360 nm) []. This allows for real-time monitoring of H2O2 concentrations in aqueous solutions using optical fiber evanescent wave absorption spectrometry [].

Q2: How is this compound used in the synthesis of nanomaterials?

A2: this compound serves as a precursor for Titanium dioxide (TiO2) in the synthesis of ZnO-TiO2 nanocomposite thin films []. Utilizing spray pyrolysis, researchers successfully created these films on silicon and glass substrates. The resulting nanocomposites were characterized using techniques such as field emission scanning electron microscopy, X-ray diffraction, and Raman spectroscopy to understand their morphology, phase composition, and molecular structure [].

Q3: What role does this compound play in photoelectrochemical applications?

A3: this compound is crucial for synthesizing Titanium dioxide (TiO2) thin films with photoelectrochemical properties []. When paired with phthalocyanine, a system is created where the TiO2, prepared from this compound through hydrolysis, acts as a photoactive material []. This system exhibits photocurrent generation in the visible light spectrum, coinciding with the phthalocyanine's absorption characteristics []. This finding highlights the potential of this compound-derived materials in solar energy conversion applications.

Q4: Can this compound be used as a latent accelerator, and if so, how does it work?

A4: Yes, this compound demonstrates effectiveness as a latent accelerator in anhydride-cured epoxy resins []. At low concentrations (0.05–0.10% w/w), it significantly accelerates curing at elevated temperatures (150–175°C) while exhibiting excellent storage stability at room temperature []. The mechanism behind this acceleration is believed to involve the decomposition products of this compound, which act as initiators for epoxy-anhydride polymerization [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.